molecular formula C10H11NO2 B1599120 Methyl 2-(benzylideneamino)acetate CAS No. 66646-88-6

Methyl 2-(benzylideneamino)acetate

Cat. No. B1599120
Key on ui cas rn: 66646-88-6
M. Wt: 177.2 g/mol
InChI Key: YOIONBBMZSLNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06083943

Procedure details

To a stirred suspension of glycine methyl ester hydrochloride (11.8 g, 94.2 mmol) in EtOH (80 ml) was added Et3N (13.1 ml, d0.726, 94.2 mmol) at room temperature. To this heterogeneous mixture was added a solution of benzaldehyde (10.0 g, 94.2 mmol) in EtOH (20 ml) dropwise at room temperature. At the end of the addition turbidity of the reaction mixture decreased to a considerable extent. After stirring at room temperature for 2 hours, the solvent EtOH was evaporated in vacuo. To the residue was added half sat. NaCl aq. solution (20 ml), and the mixture was extracted with AcOEt (80 ml ×1). The AcOEt solution was washed with sat. NaCl aq. solution (×1), dried (Na2SO4), and concentrated in vacuo to give crude N-benzylidene glycine methyl ester (15.5 g, 93%). To a stirred mixture of freshly prepared crude N-benzylidene glycine methyl ester (15.5 g, 87.5 mmol), anhydrous LiBr (11.4 g, 131 mmol), and molecular sieves 4A (activated powder, Aldrich, 20.0 g) in dry THF (160 ml) was added a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 16.0 g, 105 mmol) in dry THF (20.0 ml) dropwise with cooling in a dry ice-acetone bath under an atmosphere of N2. To the resulting orange reaction mixture was added a solution of methyl (E)-4-benzyloxybutenoate (15.7 g, 76.1 mmol, known compound in the literatures: (a) Villieras, J.; Rambaud, M.; Graff, M.; Tetrahedron Lett., 26, 53 (1985), (b) Villieras, J.; Rambaud, M.; Synthesis 300 (1983) and (c) Solladi, G.; Frechou, C.; Hutt, J.; Demailly, G.; Bull. Soc. Chim. Fr., 827, (1987)) in dry THF (20 ml) dropwise with dry ice-acetone cooling, during which the orange color vanished. The white reaction mixture was stirred under the same cooling conditions for an hour, and then at room temperature for additional 30 minutes; at this point, the reaction mixture became yellow, and methyl (E)-4-benzyloxybutenoate was consumed completely. The reaction mixture was re-cooled in the dry ice acetone bath, and sat. NH4Cl aq. solution (50 ml) was added. After adding Celite, the mixture was filtered through a pad of Celite, and the filter cake was washed with AcOEt (50 ml×3). The organic layer was separated from the combined filtrate and washings, and the aqueous layer was extracted with AcOEt (30 ml×3). The combined organic layer and AcOEt extracts were washed with sat. NaCl aq. solution (×2), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil (31.8 g). This was chromatographed over silica gel (SiO2, Merck Kieselgel 60, 250 g). Elution with n-hexane-AcOEt(7:1→5:1) gave practically pure title compound (19.8 g, 685%) as a pale yellow viscous oil: IRmax (film): 3350(w), 1735(vs), 1605(w), 1490(m), 1205(s), 1170(s), 750(s), 700(vs) cm-1 ; 1H-NMR δ: 7.48-7.18(m, 10H), 4.60(d, J=8.1 Hz, 1H), 4.56(s, 2H), 3.89(d, J=7.7 Hz, 1H), 3.79(s, 3H), 3.67(d, J=4.8 Hz, 2H), 3.37(dd, J=8.1, 5.5 Hz, 1), 3.20(s, 3H), 2.96(ddt, J=5.5, 7.7, 4.8 Hz, 1H) ppm.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].CCN(CC)CC.[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCO>[CH3:2][O:3][C:4](=[O:7])[CH2:5][N:6]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent EtOH was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added half sat. NaCl aq. solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt (80 ml ×1)
WASH
Type
WASH
Details
The AcOEt solution was washed with sat. NaCl aq. solution (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CN=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06083943

Procedure details

To a stirred suspension of glycine methyl ester hydrochloride (11.8 g, 94.2 mmol) in EtOH (80 ml) was added Et3N (13.1 ml, d0.726, 94.2 mmol) at room temperature. To this heterogeneous mixture was added a solution of benzaldehyde (10.0 g, 94.2 mmol) in EtOH (20 ml) dropwise at room temperature. At the end of the addition turbidity of the reaction mixture decreased to a considerable extent. After stirring at room temperature for 2 hours, the solvent EtOH was evaporated in vacuo. To the residue was added half sat. NaCl aq. solution (20 ml), and the mixture was extracted with AcOEt (80 ml ×1). The AcOEt solution was washed with sat. NaCl aq. solution (×1), dried (Na2SO4), and concentrated in vacuo to give crude N-benzylidene glycine methyl ester (15.5 g, 93%). To a stirred mixture of freshly prepared crude N-benzylidene glycine methyl ester (15.5 g, 87.5 mmol), anhydrous LiBr (11.4 g, 131 mmol), and molecular sieves 4A (activated powder, Aldrich, 20.0 g) in dry THF (160 ml) was added a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 16.0 g, 105 mmol) in dry THF (20.0 ml) dropwise with cooling in a dry ice-acetone bath under an atmosphere of N2. To the resulting orange reaction mixture was added a solution of methyl (E)-4-benzyloxybutenoate (15.7 g, 76.1 mmol, known compound in the literatures: (a) Villieras, J.; Rambaud, M.; Graff, M.; Tetrahedron Lett., 26, 53 (1985), (b) Villieras, J.; Rambaud, M.; Synthesis 300 (1983) and (c) Solladi, G.; Frechou, C.; Hutt, J.; Demailly, G.; Bull. Soc. Chim. Fr., 827, (1987)) in dry THF (20 ml) dropwise with dry ice-acetone cooling, during which the orange color vanished. The white reaction mixture was stirred under the same cooling conditions for an hour, and then at room temperature for additional 30 minutes; at this point, the reaction mixture became yellow, and methyl (E)-4-benzyloxybutenoate was consumed completely. The reaction mixture was re-cooled in the dry ice acetone bath, and sat. NH4Cl aq. solution (50 ml) was added. After adding Celite, the mixture was filtered through a pad of Celite, and the filter cake was washed with AcOEt (50 ml×3). The organic layer was separated from the combined filtrate and washings, and the aqueous layer was extracted with AcOEt (30 ml×3). The combined organic layer and AcOEt extracts were washed with sat. NaCl aq. solution (×2), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil (31.8 g). This was chromatographed over silica gel (SiO2, Merck Kieselgel 60, 250 g). Elution with n-hexane-AcOEt(7:1→5:1) gave practically pure title compound (19.8 g, 685%) as a pale yellow viscous oil: IRmax (film): 3350(w), 1735(vs), 1605(w), 1490(m), 1205(s), 1170(s), 750(s), 700(vs) cm-1 ; 1H-NMR δ: 7.48-7.18(m, 10H), 4.60(d, J=8.1 Hz, 1H), 4.56(s, 2H), 3.89(d, J=7.7 Hz, 1H), 3.79(s, 3H), 3.67(d, J=4.8 Hz, 2H), 3.37(dd, J=8.1, 5.5 Hz, 1), 3.20(s, 3H), 2.96(ddt, J=5.5, 7.7, 4.8 Hz, 1H) ppm.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].CCN(CC)CC.[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCO>[CH3:2][O:3][C:4](=[O:7])[CH2:5][N:6]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent EtOH was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added half sat. NaCl aq. solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt (80 ml ×1)
WASH
Type
WASH
Details
The AcOEt solution was washed with sat. NaCl aq. solution (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CN=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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